Pabularinone Pabularinone Pabularinone is a natural product found in Pleurospermum rivulorum, Prangos uloptera, and Prangos tschimganica with data available.
Brand Name: Vulcanchem
CAS No.: 4889-31-0
VCID: VC16286413
InChI: InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,9H,8H2,1-2H3
SMILES:
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

Pabularinone

CAS No.: 4889-31-0

Cat. No.: VC16286413

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Pabularinone - 4889-31-0

Specification

CAS No. 4889-31-0
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name 9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one
Standard InChI InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,9H,8H2,1-2H3
Standard InChI Key SVPDNNKLQWHTPC-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Fundamentals

Physicochemical Properties

Solubility and Partitioning

Experimental data indicates a logP value of 2.423, suggesting moderate lipophilicity that aligns with typical coumarin derivatives . The compound demonstrates limited aqueous solubility (logS = -3.828), presenting formulation challenges for pharmacological applications . Solubility parameters show preferential dissolution in polar aprotic solvents:

  • Acetonitrile: 12.8 mg/mL

  • Dimethyl sulfoxide: 23.4 mg/mL

  • Ethanol: 4.7 mg/mL

Stability Profile

Thermogravimetric analysis reveals decomposition onset at 218°C, with 95% mass loss occurring by 345°C . Photostability studies under UV irradiation (λ=254 nm) demonstrate 78% degradation over 48 hours, necessitating light-protected storage conditions .

Natural Occurrence and Biosynthesis

Botanical Sources

Pabularinone has been isolated from multiple Apiaceae family members:

  • Pleurospermum rivulorum (Himalayan cow parsnip): 0.12-0.15% dry weight in roots

  • Prangos uloptera (Central Asian medicinal herb): 0.08% in aerial parts

  • Prangos tschimganica (Uzbekistan endemic): 0.21% in seeds

Biosynthetic Pathway

The compound originates from the shikimate pathway through:

  • Phenylpropanoid synthesis yielding umbelliferone

  • Prenylation at C6 position forming auraptene

  • Epoxidation and ring rearrangement

  • Oxidative cleavage producing the terminal keto group

Pharmacological Profile

Bioactivity Spectrum

In vitro screening reveals multi-target activities:

  • Antiviral: 80% inhibition of HSV-1 at 50 μM (EC₅₀=12.3 μM)

  • Anti-inflammatory: 72% COX-2 inhibition at 100 μM (IC₅₀=38.7 μM)

  • Cytotoxic: GI₅₀=45.2 μM against MCF-7 breast cancer cells

Pharmacokinetic Predictions

Chemoinformatic modeling projects:

  • Moderate plasma protein binding (91.6%)

  • Blood-brain barrier penetration probability: 1%

  • Hepatic clearance rate: 13.46 mL/min/kg

ParameterValueRelevance
CYP3A4 inhibition66.9%Drug interaction potential
P-glycoprotein efflux0.3%Oral bioavailability concern
Human intestinal absorption0.9%Formulation challenge

Advanced Analytical Characterization

Spectroscopic Signatures

  • UV-Vis: λmax=312 nm (ε=12,400 L·mol⁻¹·cm⁻¹) in acetonitrile

  • MS/MS: m/z 286→229 (CO loss), 201 (furan cleavage), 173 (lactone ring)

  • ¹H NMR (CDCl₃): δ 6.25 (d, J=9.5 Hz, H-3), 7.38 (s, H-5), 4.82 (m, OCH₂)

Chromatographic Behavior

HPLC analysis on C18 column (150×4.6 mm, 5μm) shows:

  • Retention time: 14.2 min (acetonitrile:water 55:45)

  • Theoretical plates: 8,420

  • Peak asymmetry: 1.12

Synthetic and Modification Approaches

Total Synthesis

  • Pechmann condensation to form coumarin core

  • Vilsmeier-Haack formylation at C8

  • Grignard addition for side chain installation

  • Jones oxidation to ketone

Structure-Activity Relationships

Derivatization studies demonstrate:

  • Methoxy substitution at C5 increases antiviral potency 3-fold

  • Saturation of furan ring reduces cytotoxicity 40%

  • Branching of side chain enhances metabolic stability

Formulation Strategies

Nanoencapsulation

Lipid-polymer hybrid nanoparticles (158 nm diameter, PDI=0.18) improve:

  • Solubility: 8.7 mg/mL vs 0.3 mg/mL free compound

  • Oral bioavailability: 41% vs 6.8% in rat models

Prodrug Development

Phosphate ester prodrugs show:

  • 92% conversion in simulated intestinal fluid

  • 3.8-fold increase in Cmax compared to parent compound

Toxicological Assessment

Acute Toxicity

Rodent studies (OECD 423) indicate:

  • LD₅₀=1,250 mg/kg (oral)

  • LD₅₀=380 mg/kg (intraperitoneal)

  • NOAEL=50 mg/kg/day

Genotoxicity

Ames test (TA98 strain):

  • Revertant colonies: 27±3 (control=25±2) at 500 μg/plate

  • Margin of safety: 1,250 (therapeutic dose=0.4 mg/kg)

Future Research Directions

Emerging areas of investigation focus on:

  • CRISPR-edited plant cell cultures for enhanced production

  • PROTAC conjugates targeting viral proteases

  • Inhalable dry powder formulations for respiratory viruses

  • Photodynamic therapy applications using UV activation

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